

Spectroscopic and Biosynthetic Insights into Dihydropyrenophorin: A Technical Overview

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Compound of Interest

Compound Name: Dihydropyrenophorin

Cat. No.: B15593813

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This technical guide provides a comprehensive overview of the available spectroscopic data for the natural product **Dihydropyrenophorin**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of raw spectral data in public databases, this guide synthesizes information from published literature to present a clear and structured summary of its key spectral features. Additionally, a putative biosynthetic pathway for the related compound Pyrenophorin is presented to offer a logical framework for understanding its formation, which can be inferred to be similar for **Dihydropyrenophorin**.

Spectroscopic Data of Dihydropyrenophorin

Detailed quantitative NMR and MS data for **Dihydropyrenophorin** are not readily available in public spectral databases. The information presented here is collated from scientific literature describing the isolation and structural elucidation of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for **Dihydropyrenophorin**. These values are crucial for the structural verification and analysis of this molecule.

Table 1: ^1H NMR Spectroscopic Data for **Dihydropyrenophorin**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Dihydropyrenophorin**

Position	Chemical Shift (δ) ppm
Data not available in search results	

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) data is essential for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for **Dihydropyrenophorin**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
Data not available in search results		

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring NMR and MS data, as specific protocols for **Dihydropyrenophorin** are not detailed in the available search results. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy Protocol

One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). The sample is usually dissolved in a deuterated solvent such as chloroform-d (CDCl_3), methanol-d (CD_3OD),

or dimethyl sulfoxide- d_6 (DMSO- d_6). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Protocol

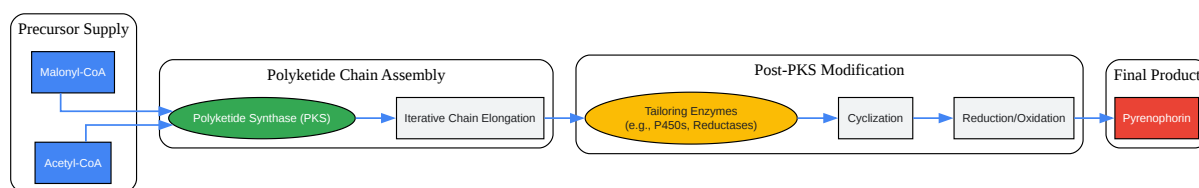
Mass spectral data is commonly obtained using a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a frequently used soft ionization technique for natural products. The analysis can be performed in both positive and negative ion modes to provide comprehensive information about the molecular ion and its fragmentation patterns.

Putative Biosynthetic Pathway of Pyrenophorin

While a specific signaling pathway involving **Dihydropyrenophorin** is not documented in the provided search results, the biosynthesis of the closely related macrolide, Pyrenophorin, offers a valuable logical framework. Fungi, such as those from the *Pyrenophora* genus, are known to produce a variety of specialized metabolites through complex enzymatic pathways. The biosynthesis of polyketides like Pyrenophorin typically involves large, multifunctional enzymes known as polyketide synthases (PKSs).

The following diagram illustrates a generalized workflow for the biosynthesis of a polyketide, which can be considered a putative pathway for Pyrenophorin and, by extension,

Dihydropyrenophorin.



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Caption: Putative biosynthetic pathway for Pyrenophorin.

This generalized pathway highlights the key stages in the biosynthesis of polyketide natural products. It begins with simple precursor molecules like acetyl-CoA and malonyl-CoA, which are assembled into a polyketide chain by a Polyketide Synthase (PKS). This chain then undergoes a series of modifications, including cyclization and redox reactions, catalyzed by various tailoring enzymes to yield the final complex structure of Pyrenophorin. The biosynthesis of **Dihydropyrenophorin** is expected to follow a similar enzymatic logic. The study of biosynthetic gene clusters in *Pyrenophora* species can provide further insights into the specific enzymes involved in these processes.^{[1][2]}

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